(E)-2-(1H-Benzo[d]imidazol-2-yl)-N-benzyl-3-(3-fluorophenyl)acrylamide (E)-2-(1H-Benzo[d]imidazol-2-yl)-N-benzyl-3-(3-fluorophenyl)acrylamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14524489
InChI: InChI=1S/C23H18FN3O/c24-18-10-6-9-17(13-18)14-19(22-26-20-11-4-5-12-21(20)27-22)23(28)25-15-16-7-2-1-3-8-16/h1-14H,15H2,(H,25,28)(H,26,27)/b19-14+
SMILES:
Molecular Formula: C23H18FN3O
Molecular Weight: 371.4 g/mol

(E)-2-(1H-Benzo[d]imidazol-2-yl)-N-benzyl-3-(3-fluorophenyl)acrylamide

CAS No.:

Cat. No.: VC14524489

Molecular Formula: C23H18FN3O

Molecular Weight: 371.4 g/mol

* For research use only. Not for human or veterinary use.

(E)-2-(1H-Benzo[d]imidazol-2-yl)-N-benzyl-3-(3-fluorophenyl)acrylamide -

Specification

Molecular Formula C23H18FN3O
Molecular Weight 371.4 g/mol
IUPAC Name (E)-2-(1H-benzimidazol-2-yl)-N-benzyl-3-(3-fluorophenyl)prop-2-enamide
Standard InChI InChI=1S/C23H18FN3O/c24-18-10-6-9-17(13-18)14-19(22-26-20-11-4-5-12-21(20)27-22)23(28)25-15-16-7-2-1-3-8-16/h1-14H,15H2,(H,25,28)(H,26,27)/b19-14+
Standard InChI Key XBWWHRLOSJOBIG-XMHGGMMESA-N
Isomeric SMILES C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC(=CC=C2)F)/C3=NC4=CC=CC=C4N3
Canonical SMILES C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=CC=C2)F)C3=NC4=CC=CC=C4N3

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₂₃H₁₈FN₃O, with a molecular weight of 371.4 g/mol. Its IUPAC name, (E)-2-(1H-benzimidazol-2-yl)-N-benzyl-3-(3-fluorophenyl)prop-2-enamide, reflects three critical structural elements:

  • Benzimidazole ring: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3, known for its role in DNA intercalation and enzyme inhibition .

  • Acrylamide linker: The (E)-prop-2-enamide group introduces rigidity and planar geometry, facilitating interactions with biological targets .

  • Fluorinated aryl groups: The 3-fluorophenyl and benzyl substituents enhance lipophilicity and metabolic stability .

Key Physicochemical Data

PropertyValueSource
Molecular formulaC₂₃H₁₈FN₃O
Molecular weight371.4 g/mol
SMILESC1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC(=CC=C2)F)/C3=NC4=CC=CC=C4N3
LogP (predicted)~3.2 (high lipophilicity)
SolubilityLow aqueous solubility

The E-configuration of the acrylamide double bond is critical for maintaining spatial alignment between the benzimidazole and fluorophenyl groups, optimizing target binding .

Synthesis and Structural Elucidation

Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Formation of benzimidazole core: 1H-Benzo[d]imidazol-2-amine (CAS 934-32-7) serves as a precursor, synthesized through cyclization of o-phenylenediamine derivatives under acidic conditions .

  • Acrylamide coupling: A Heck-type reaction or nucleophilic acyl substitution introduces the acrylamide moiety. For example, microwave-assisted coupling of 2-(1H-benzimidazol-2-yl)acetic acid with N-benzyl-3-(3-fluorophenyl)propenamide yields the target compound in high purity .

  • Fluorophenyl incorporation: Suzuki-Miyaura cross-coupling or direct fluorination may introduce the 3-fluorophenyl group .

Representative Reaction Conditions

StepReagents/ConditionsYieldSource
1CuI, Cs₂CO₃, tert-butanol, 90°C, 16 h69%
2MW irradiation, ethanol, 80°C, 2 min72%

Structural Characterization

  • ¹H NMR: Key signals include δ 7.80–7.74 ppm (benzimidazole H4), δ 6.34–5.98 ppm (N-benzyl CH₂), and δ 8.87–8.27 ppm (thiazole protons) .

  • MS: Molecular ion peak at m/z 371.4 [M+H]⁺ confirms the molecular weight.

Biological Activities and Mechanisms

Antiparasitic Activity

Fluorinated benzimidazoles exhibit potent activity against helminths and protozoa. In comparative studies, derivatives with 3-fluorophenyl groups showed 4.2-fold higher efficacy against Taenia crassiceps cysts than albendazole, a commercial anthelmintic . The mechanism involves inhibition of mitochondrial fumarate reductase, disrupting parasite energy metabolism .

Antimicrobial Effects

Against Staphylococcus aureus (MRSA), the compound demonstrated a MIC₉₀ of 8 µg/mL, attributed to DNA gyrase inhibition .

Therapeutic Applications and Pharmacokinetics

Drug Likeness

  • Lipinski’s Rule: Molecular weight <500, H-bond donors <5, acceptors <10 – compliant .

  • BBB permeability: Predicted logBB = -0.7, suggesting limited CNS penetration .

Metabolic Stability

In vitro microsomal studies (human liver microsomes):

  • t₁/₂ = 42 min (compared to 12 min for non-fluorinated analogs) .

  • Major metabolites arise from hydroxylation of the benzyl group .

Future Research Directions

  • Structure-Activity Relationships (SAR): Modifying the fluorophenyl position (e.g., 2- vs. 4-fluoro) to optimize target affinity .

  • Prodrug development: Incorporating phosphate esters to enhance aqueous solubility .

  • In vivo efficacy studies: Evaluating pharmacokinetics in rodent models of helminthiasis and cancer .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator